Ethyl 6-chloro-3-oxohexanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDQPUOWFBNCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conceptual Framework of Beta Ketoesters As Synthetic Platforms
Beta-ketoesters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement of functional groups imparts a unique reactivity profile, making them exceptionally valuable platforms in organic synthesis. researchgate.net
The methylene (B1212753) group situated between the two carbonyl groups (the α-position) is particularly acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylation, acylation, and condensation reactions. nih.gov The electrophilic nature of the carbonyl carbons also allows for reactions with various nucleophiles. researchgate.net
The versatility of β-ketoesters is further enhanced by the fact that the ester group can be easily hydrolyzed and subsequently decarboxylated to yield a ketone, or transformed into other functional groups such as amides. mdpi.com This "ketone-masking" capability allows for the introduction of a ketone functionality at a later stage of a synthetic sequence, avoiding potential undesired side reactions.
The synthesis of β-ketoesters can be achieved through several methods, with the Claisen condensation being a classic and widely used approach. researchgate.net This reaction involves the condensation of two ester molecules in the presence of a strong base. nih.gov Other methods include the Dieckmann condensation for the synthesis of cyclic β-ketoesters and the Reformatsky reaction. researchgate.net
Due to their synthetic utility, β-ketoesters are key intermediates in the synthesis of a diverse range of complex molecules, including pharmaceuticals and natural products. acs.orgresearchgate.net
Interactive Data Table: Properties of Ethyl 6-chloro-3-oxohexanoate
| Property | Value |
| Molecular Formula | C8H13ClO3 |
| Molecular Weight | 192.64 g/mol |
| CAS Number | 67271-32-3 |
| IUPAC Name | ethyl 2-chloro-3-oxohexanoate |
| Canonical SMILES | CCCC(=O)C(C(=O)OCC)Cl |
| InChI Key | ZGDSIUBFOLFVBP-UHFFFAOYSA-N |
Data sourced from PubChem CID 11424094 nih.gov
Strategic Importance of Ethyl 6 Chloro 3 Oxohexanoate in Complex Molecule Assembly
The strategic importance of ethyl 6-chloro-3-oxohexanoate in the assembly of complex molecules lies in its bifunctional nature. The molecule possesses two key reactive sites: the β-ketoester moiety and the terminal chloromethyl group. This allows for sequential or orthogonal functionalization, providing a powerful tool for synthetic chemists.
The β-ketoester portion of the molecule can undergo the typical reactions of this functional group, such as enolate formation followed by alkylation or acylation at the α-position. This allows for the introduction of various substituents and the construction of intricate carbon skeletons.
Simultaneously, the chlorine atom at the 6-position serves as a handle for a variety of transformations. It can be displaced by a wide range of nucleophiles in SN2 reactions, enabling the introduction of different functional groups or the formation of new carbon-heteroatom or carbon-carbon bonds. This dual reactivity makes this compound a valuable precursor for the synthesis of heterocyclic compounds and other complex targets.
A significant application of a related compound, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, is as a chiral synthon in the synthesis of widely used cholesterol-lowering drugs like rosuvastatin (B1679574) and atorvastatin (B1662188). smolecule.comresearchgate.net The chlorinated ketoester structure is crucial for building the characteristic side chain of these statins with the correct stereochemistry. smolecule.com
The synthesis of ethyl 6-chloro-6-oxohexanoate, a related compound, can be achieved by reacting monoethyl adipate (B1204190) with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst. google.com
Evolution of Research Perspectives on Halogenated Ketoesters
Mechanistic Pathways of Carbon-Carbon Bond Formation
The construction of the carbon backbone of ethyl 6-chloro-3-oxohexanoate, a six-carbon chain with carbonyl groups at positions 1 (as part of the ester) and 3, is fundamentally a challenge of precise carbon-carbon bond formation. The Claisen condensation and its variants are the cornerstone reactions for creating the β-ketoester moiety. wikipedia.org
Condensation Reactions with Nitrogenous Reagents
While traditional Claisen condensations employ alkoxide bases, the use of strong, non-nucleophilic nitrogenous bases like lithium diisopropylamide (LDA) offers superior control in mixed or directed condensations. wikipedia.org Mixed Claisen reactions between two different esters that can both form enolates often result in a statistical mixture of four products, limiting synthetic utility. organic-chemistry.orglibretexts.orglibretexts.org By using a sterically hindered, powerful base such as LDA, one ester can be converted quantitatively into its enolate before the second ester is introduced. This strategy prevents self-condensation of the second ester and directs the reaction toward a single desired product.
For the synthesis of this compound, this pathway would involve the deprotonation of ethyl acetate (B1210297) with LDA at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting lithium enolate serves as the nucleophile. Subsequent addition of an appropriate electrophile, such as ethyl 4-chlorobutyrate, leads to nucleophilic acyl substitution and the formation of the target β-ketoester after an acidic workup. The use of a stoichiometric amount of a strong base is crucial, as the final deprotonation of the product's α-proton drives the reaction equilibrium toward completion. wikipedia.org
Strategies for Regioselective Halogenation within Beta-Ketoester Systems
The regioselectivity of halogenation is a critical consideration in the synthesis of halo-substituted β-ketoesters. The α-protons (at the C-2 position) of a β-ketoester are the most acidic due to the electron-withdrawing effects of both adjacent carbonyl groups, making the α-carbon the most common site for electrophilic substitution, including halogenation. nih.gov
Direct chlorination of a precursor like ethyl 3-oxohexanoate (B1246410) would likely yield ethyl 2-chloro-3-oxohexanoate rather than the desired 6-chloro isomer. Therefore, the most common and direct strategy for synthesizing this compound is to incorporate the chlorine atom into one of the starting materials prior to the carbon-carbon bond-forming condensation reaction. As described in the previous section, using ethyl 4-chlorobutyrate as the electrophilic partner in a directed Claisen condensation with the enolate of ethyl acetate directly installs the chlorine atom at the terminal (C-6) position of the final product.
Advanced strategies for achieving regioselectivity in the halogenation of dicarbonyl compounds exist, although they are more complex. For the related β-diketone systems, it has been demonstrated that the γ-position can be selectively halogenated by first forming a difluoroboron (BF₂) complex. acs.org This complex deactivates the α-position and activates the γ-methyl group toward halogenation with reagents like N-halosuccinimide (NXS). acs.org While not directly reported for this compound, this principle of using protecting or directing groups illustrates a potential alternative strategy for controlling the site of halogenation in complex dicarbonyl systems. acs.org
Optimization of Synthetic Procedures for Enhanced Yield and Purity
Optimizing synthetic protocols involves a careful selection of solvents and catalysts and the implementation of advanced process technologies to maximize product yield and purity while minimizing waste and operational complexity.
Solvent Effects and Reaction Catalysis
The choice of solvent and catalyst profoundly impacts the synthesis of β-ketoesters. These compounds exist in a dynamic equilibrium between their keto and enol tautomers, and the position of this equilibrium, which is highly solvent-dependent, dictates the compound's reactivity. emerginginvestigators.org
Solvent Effects: In nonpolar solvents, the enol form of a β-ketoester is often favored due to stabilization from an intramolecular hydrogen bond. researchgate.net Conversely, polar solvents can disrupt this internal hydrogen bond and better solvate the more polar keto tautomer, shifting the equilibrium in its favor. emerginginvestigators.orgresearchgate.net Since the enolate, formed by deprotonating the enol or keto form, is the active nucleophile in condensation reactions, controlling this tautomeric balance is essential for optimizing reaction rates and yields.
| Solvent | Solvent Polarity (Dielectric Constant) | % Enol Form | % Keto Form |
|---|---|---|---|
| Hexane | 1.9 | 46 | 54 |
| Carbon Tetrachloride | 2.2 | 22 | 78 |
| Benzene | 2.3 | 16 | 84 |
| Diethyl Ether | 4.3 | 8 | 92 |
| Methanol | 32.7 | ~7 | ~93 |
| Water | 80.1 | <1 | >99 |
Reaction Catalysis: A wide array of catalysts can be employed for the synthesis and transformation of β-ketoesters.
Base Catalysis: Strong alkoxide bases like sodium ethoxide (NaOEt) or more powerful reagents like sodium hydride (NaH) are standard for promoting Claisen condensations. organic-chemistry.org
Acid Catalysis: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are effective catalysts for certain types of β-ketoester syntheses, for instance, via the C-H insertion of ethyl diazoacetate into aldehydes. acs.org They are also widely used to catalyze transesterification reactions. researchgate.net
Biocatalysis: Enzymes, particularly lipases, offer a green alternative for β-ketoester synthesis, typically through transesterification. google.com These reactions are often performed under mild, solvent-free conditions and can exhibit high chemoselectivity and enantioselectivity, which is valuable for producing chiral molecules. google.com
| Catalyst Type | Example Catalyst | Reaction Type | Typical Conditions | Key Advantage |
|---|---|---|---|---|
| Strong Base | Sodium Ethoxide (NaOEt) | Claisen Condensation | Stoichiometric amount, alcoholic solvent | Classic, effective method. organic-chemistry.org |
| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | Transesterification | Catalytic amount, neat or in solvent | Facile and selective for transesterification. researchgate.net |
| Organocatalyst | 4-DMAP | Transesterification | Catalytic amount, excess ester or alcohol | Mild conditions for sensitive substrates. rsc.org |
| Biocatalyst | Lipase (e.g., Novozym 435) | Transesterification | Solvent-free, reduced pressure | High selectivity, environmentally benign. google.com |
| Heterogeneous | Sn-MCM-41 | Roskamp Reaction | Continuous flow, aldehydes/diazoesters | Reusable, suitable for flow chemistry. researchgate.net |
Process Intensification in Batch and Continuous Flow Systems
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. Both batch and continuous flow systems have seen significant advancements applicable to the synthesis of this compound.
Batch Systems: Intensification in batch reactors can be achieved through various means. The use of microwave irradiation can dramatically accelerate reactions like the transesterification of β-ketoesters, reducing reaction times from hours to minutes. rsc.org Another strategy involves using alternative media, such as biphasic systems with ionic liquids, which can enhance reaction rates and simplify product separation, particularly in biocatalytic processes. nih.gov
Continuous Flow Systems: The transition from batch to continuous flow manufacturing offers numerous advantages for β-ketoester synthesis, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and higher productivity per unit volume. researchgate.netdoaj.org Flow reactors, such as packed-bed or microreactors, allow for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net For β-ketoester synthesis, a continuous flow process could involve pumping streams of the reactants (e.g., an ester and a base) through a heated static mixer, followed by a residence time coil to ensure complete reaction before in-line quenching and purification. This approach is highly scalable and can be automated for efficient production. rsc.orgthieme-connect.com
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat & Mass Transfer | Often limited by vessel size, can lead to hotspots and gradients. | Excellent due to high surface-area-to-volume ratio. doaj.org |
| Safety | Higher risk due to large volumes of reagents and solvents. | Inherently safer with small reactor volumes and inventories. researchgate.net |
| Scalability | Difficult, often requires re-optimization ("scaling-out" is an option). | Easier to scale by running longer or using parallel reactors ("numbering-up"). rsc.org |
| Process Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. |
| Productivity | Lower space-time yield, downtime between batches. | Higher space-time yield, suitable for continuous operation. rsc.org |
Enzymatic Reduction of Alkyl 6-chloro-3-oxohexanoates for Chiral Intermediate Production
The enzymatic reduction of the C3-keto group of alkyl 6-chloro-3-oxohexanoates is a critical step for producing chiral intermediates. This biotransformation is attractive because it can generate optically pure alcohols, which are versatile synthons for further chemical elaboration. nih.gov The stereochemical outcome of these reductions can be precisely controlled by selecting the appropriate biocatalyst, whether it be a whole microorganism or a specific, isolated enzyme system.
Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of ketones due to its low cost, ease of use, and the presence of multiple ketoreductases. tudelft.nl Research into the reduction of a series of alkyl 6-chloro-3-oxohexanoates using fermenting baker's yeast has revealed that the stereoselectivity of the reaction is significantly influenced by the nature of the ester's alkoxy group. researchgate.netrsc.org
A study demonstrated that while the ethyl ester, this compound, was reduced to the corresponding (3R)-6-chloro-3-hydroxyhexanoate, the enantiomeric excess (e.e.) was low at 30%, with a chemical yield of 49%. rsc.orgresearchgate.net In contrast, when the alkyl chain of the ester was lengthened, a remarkable shift in stereoselectivity was observed. The reduction of octyl 6-chloro-3-oxohexanoate yielded the opposite enantiomer, (3S)-6-chloro-3-hydroxyhexanoate, with a much higher optical purity of 90% e.e. and a yield of 62%. researchgate.netrsc.org This demonstrates that modifying the substrate structure, even at a position remote from the reaction center, can be a powerful strategy to control the enantiomeric outcome in whole-cell bioreductions. The resulting (S)-enantiomer from the octyl ester was successfully used as a precursor in the synthesis of (R)-(+)-α-lipoic acid, a vital cofactor in biochemical pathways. rsc.org
Table 1: Influence of Alkyl Ester Group on Baker's Yeast Reduction of Alkyl 6-chloro-3-oxohexanoates rsc.org
| Substrate | Product | Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|
| This compound | Ethyl (3R)-6-chloro-3-hydroxyhexanoate | R | 49 | 30 |
| Octyl 6-chloro-3-oxohexanoate | Octyl (3S)-6-chloro-3-hydroxyhexanoate | S | 62 | 90 |
While whole-cell systems like baker's yeast are convenient, they often contain a mixture of enzymes with competing stereopreferences, which can lead to low enantioselectivity. tudelft.nl To achieve higher purity and better control, specific isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are employed. These enzymes are frequently sourced from various microorganisms and can be overexpressed in host systems like E. coli for large-scale production. nih.gov
The biocatalytic reduction of structurally related chloro-keto-esters is crucial for producing key intermediates for statin drugs. For example, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a vital precursor for atorvastatin (B1662188) and rosuvastatin (B1679574), is synthesized via the stereoselective reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. mdpi.com Carbonyl reductase RtSCR9 from the yeast Rhodosporidium toruloides has been successfully used for this transformation, offering high enantioselectivity. mdpi.com Similarly, alcohol dehydrogenases from Lactobacillus kefir (LkADH) and Lactobacillus brevis (LbADH) have shown catalytic activity in the reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate. researchgate.net
The search for suitable enzymes often involves screening a library of known ketoreductases. In one such effort, alcohol dehydrogenases from a custom kit were tested for the asymmetric reduction of a target keto ester, but many were inactive or showed poor stereoselectivity. researchgate.net This highlights the challenge of finding an ideal enzyme for a specific substrate and underscores the need for protein engineering to develop biocatalysts with desired properties. nih.govresearchgate.net Engineered ketoreductases from various sources, including Candida magnoliae and Chryseobacterium sp., have been developed to efficiently reduce a range of keto esters with high stereoselectivity. acs.orggoogle.comresearchgate.net
Protein Engineering for Modulating Enzyme Activity and Stereocontrol
The performance of naturally occurring enzymes is often not optimal for industrial processes, exhibiting limitations such as low activity, poor stability, or insufficient stereoselectivity for non-natural substrates. rsc.org Protein engineering, through rational design and directed evolution, provides powerful tools to tailor enzymes like ketoreductases to meet the demands of industrial-scale synthesis. rsc.orgrsc.org
Rational design and directed evolution are the two primary strategies for engineering enzymes. Rational design relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. acs.org By identifying key amino acid residues in the active site that influence substrate binding and catalysis, targeted mutations can be introduced to improve performance. researchgate.net For example, structure-guided engineering of a ketoreductase from Sporobolomyces salmonicolor was used to enhance its performance in synthesizing an intermediate for α-lipoic acid. rsc.org Similarly, mutations in the active site of a ketoreductase from Candida glabrata (CgKR1) led to a variant with significantly higher activity across a broad range of substrates. rsc.orgresearchgate.net
Directed evolution, in contrast, mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. nih.govtandfonline.com This approach does not require prior knowledge of the enzyme's structure or mechanism. nih.gov Directed evolution has been used to evolve ketoreductases with enhanced thermostability, activity, and even inverted enantioselectivity. rsc.orgnih.gov In one instance, a ketoreductase from Lactobacillus kefir was evolved to contain 10 mutations, resulting in a highly selective enzyme for the production of an antibiotic intermediate. pnas.org Often, a combination of rational design and directed evolution, sometimes referred to as structure-guided evolution, is employed to achieve dramatic improvements in enzyme function. rsc.orgdeepdyve.com
Table 2: Examples of Protein Engineering in Ketoreductases for Improved Biocatalysis
| Original Enzyme (Source) | Engineering Strategy | Key Mutations | Improved Property | Substrate Class | Citation |
|---|---|---|---|---|---|
| Ketoreductase (KER) from Penicillium citrinum | Directed Evolution (random mutagenesis) | L54Q | Thermostability and enantioselectivity | β-keto esters | nih.gov |
| Ketoreductase (WTEA) from Exiguobacterium sp. | Structure-guided rational design | M30 (9 mutations) | Activity and stereoselectivity (>99% de) | Bulky α-amino β-keto esters | rsc.orgdeepdyve.com |
| Ketoreductase (CgKR1) from Candida glabrata | Rational Design | F92C/F94W | Activity (higher for 28 substrates) | Structurally diverse ketones | rsc.orgresearchgate.net |
| Ketoreductase from Lactobacillus kefir (LkKRED) | Directed Evolution | 10 mutations | Enantioselectivity (R-selective) | Cyclic ketones | pnas.org |
Ketoreductase-catalyzed reductions are dependent on expensive nicotinamide (B372718) cofactors, typically NADPH or NADH, which act as hydride donors. google.com For a process to be economically viable on an industrial scale, the oxidized cofactor (NADP⁺ or NAD⁺) must be continuously regenerated back to its reduced form. This is achieved using a cofactor regeneration system. nih.gov
There are two main approaches for in situ cofactor regeneration:
Enzyme-Coupled Systems: This is the most common strategy and involves a second enzyme and a cheap, sacrificial co-substrate. A dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is added to the reaction mixture. tudelft.nl This second enzyme oxidizes a co-substrate, like glucose or formate, while simultaneously reducing the NADP⁺ or NAD⁺ back to NADPH or NADH. rsc.orgnih.gov This allows the primary ketoreductase reaction to proceed using only a catalytic amount of the expensive cofactor. researchgate.net Co-expression of the ketoreductase and the regeneration enzyme (e.g., GDH) in a single host organism, such as E. coli, creates a highly efficient whole-cell biocatalyst system. google.com
Substrate-Coupled Systems: This simpler approach uses a single dehydrogenase that can catalyze both the desired ketone reduction and the oxidation of a sacrificial co-substrate. nih.gov Isopropanol (B130326) is a common co-substrate for this purpose. The enzyme reduces the target ketone while oxidizing isopropanol to acetone, thereby regenerating the NADPH or NADH cofactor. rsc.org This method avoids the need for a second enzyme but is dependent on the primary ketoreductase being able to accept the co-substrate. rsc.org
The efficiency of these systems can be further enhanced by co-immobilizing both the primary and regenerating enzymes, which improves stability and facilitates reuse. rsc.orgrsc.org
Reactivity Profiling and Mechanistic Investigations of Ethyl 6 Chloro 3 Oxohexanoate
Chemoselective Transformations of the Beta-Ketoester Moiety
The β-ketoester functional group is characterized by the acidic nature of the α-hydrogens situated between the two carbonyl groups, which facilitates enolate formation. masterorganicchemistry.com This property is central to its reactivity, enabling a variety of nucleophilic addition and condensation reactions.
The enolate of ethyl 6-chloro-3-oxohexanoate, readily formed by treatment with a suitable base, can act as a potent nucleophile. masterorganicchemistry.com This reactivity is harnessed in several key carbon-carbon bond-forming reactions. Palladium-catalyzed reactions of similar β-ketoester systems have been shown to generate palladium enolates, which can subsequently undergo intramolecular aldol (B89426) condensation and Michael addition reactions under neutral conditions. nih.gov In the presence of an aldehyde, the enolate can participate in an aldol condensation to form a β-hydroxy ketone, which can be a crucial step in building more complex cyclic or acyclic systems. nih.gov
Furthermore, the carbonyl group of the ketone is susceptible to direct nucleophilic attack. Reactions with various nucleophiles can lead to the formation of corresponding alcohols or amines. smolecule.com Treating β-ketoesters with an alkoxide base produces a deprotonated enolate that can react with alkyl halides in an SN2 fashion, a process known as alkylation. aklectures.com This allows for the introduction of alkyl substituents at the C-2 position.
This compound, like other β-ketoesters, exists as a dynamic equilibrium between its keto and enol tautomers. thermofisher.com This keto-enol tautomerism is a thermodynamically driven intramolecular process. thermofisher.com While the keto form is typically more stable and thus favored at room temperature, the enol form gains significant stabilization from the conjugation of the π-system and intramolecular hydrogen bonding. thermofisher.com The acidity of the α-hydrogen (pKa values for β-dicarbonyls range from 9-13) makes the compound readily enolizable. thermofisher.com
The position of this equilibrium can be quantified using techniques like proton NMR (¹H NMR) spectroscopy, as the proton exchange between the tautomers is often slow enough to allow for the distinct measurement of signals from both the keto and enol forms. thermofisher.com Studies on structurally related (E)-methyl 6-(substituted)-3-oxohexanoate derivatives have shown that the equilibrium mixture typically contains a major proportion of the keto form. rsc.org
| Compound Derivative | Keto Form (%) | Enol Form (%) | Source |
|---|---|---|---|
| (E)-methyl 6-(3-chlorophenyl)-6-(methoxyimino)-3-oxohexanoate | 91 | 9 | rsc.org |
| (E)-methyl 6-(4-chlorophenyl)-6-(methoxyimino)-3-oxohexanoate | 91 | 9 | rsc.org |
| (E)-methyl 6-(methoxyimino)-6-(4-methoxyphenyl)-3-oxohexanoate | 90 | 10 | rsc.org |
| (E)-methyl 6-(methoxyimino)-7,7-dimethyl-3-oxooctanoate | 93 | 7 | rsc.org |
Recent research has also explored the manipulation of this equilibrium using external stimuli, such as light, by incorporating the β-ketoester into a photoactive molecule, allowing for reversible control over the enol content. chemrxiv.orgacs.orgnih.govacs.org
Halogen Reactivity and Subsequent Functionalization
The primary alkyl chloride at the C-6 position provides another site for synthetic modification, distinct from the reactivity of the β-ketoester core.
The chlorine atom in this compound can be displaced by a variety of nucleophiles via SN2 reactions. This functionalization pathway is a key feature of its synthetic utility, allowing for the introduction of diverse functional groups at the terminus of the six-carbon chain. The reactivity is typical for a primary alkyl halide and is influenced by the electron-withdrawing nature of the keto and ester groups further down the chain.
The scope of this transformation is broad, enabling the synthesis of a wide array of derivatives. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, while reaction with potassium cyanide can yield a nitrile. These transformations are fundamental in building blocks for more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | -N₃ | Ethyl 6-azido-3-oxohexanoate |
| Cyanide | Potassium Cyanide (KCN) | -C≡N | Ethyl 6-cyano-3-oxohexanoate |
| Hydroxide | Sodium Hydroxide (NaOH) | -OH | Ethyl 6-hydroxy-3-oxohexanoate |
| Thiolate | Sodium Thiolate (NaSR) | -SR | Ethyl 6-(alkylthio)-3-oxohexanoate |
| Amine | Ammonia (NH₃) | -NH₂ | Ethyl 6-amino-3-oxohexanoate |
Redox Chemistry of this compound
The redox chemistry of this compound is dominated by the reduction of its carbonyl functionalities. Selective reduction is paramount to its use as a chiral building block in synthesis.
The primary challenge in the reduction of this compound is achieving chemoselectivity, typically by reducing the ketone to a secondary alcohol without affecting the ester or the alkyl chloride. wikipedia.org Furthermore, since the reduction of the prochiral ketone generates a new stereocenter, enantioselective methods are highly sought after. wikipedia.org
Chemical methods often employ metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone group in the presence of the ester. smolecule.com A green synthesis route using sodium borohydride in an aqueous micellar system has been developed for the reduction of a similar substrate, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, achieving high diastereomeric excess at mild temperatures (0–5°C). google.com
| Method | Reagent/Catalyst | Selectivity | Key Findings/Conditions | Source |
|---|---|---|---|---|
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Chemoselective (Ketone > Ester) | Can be performed in aqueous micellar systems to improve diastereoselectivity (de >80%). | google.com |
| Asymmetric Hydrogenation | Ru/BINAP catalysts (Noyori-type) | Enantioselective | A well-established method for asymmetric reduction of β-ketoesters. | wikipedia.org |
| Biocatalytic Reduction | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | High Enantio- and Diastereoselectivity | Mutant enzymes show improved catalytic efficiency; can achieve >99% yield and >99% e.e. | researchgate.net |
| Biocatalytic Reduction | Ketoreductase (KRED) | High Enantio- and Diastereoselectivity | Engineered enzymes can reduce high substrate concentrations (e.g., 260 g/L) with excellent stereoselectivity. | tudelft.nl |
Oxidative Transformations in Complex Syntheses
The reactivity of this compound is characterized by the interplay of its three functional groups: the ethyl ester, the ketone, and the terminal alkyl chloride. While the primary chloroalkane and the ester functionalities offer various synthetic handles, the ketone at the 3-position is a key site for oxidative transformations, enabling the construction of diverse and complex molecular architectures. Mechanistic investigations have revealed that the presence of the electron-withdrawing chlorine atom can influence the reactivity of the keto group in these oxidative processes.
One of the most significant oxidative transformations involving β-keto esters like this compound is the Baeyer-Villiger oxidation. This reaction converts ketones into esters (or lactones from cyclic ketones) using peroxyacids or peroxides. organic-chemistry.orgwikipedia.org The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge is more likely to migrate. The established order of migratory preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
In the case of this compound, the two groups attached to the carbonyl are an ethyl group and a 3-chloropropyl group. Following the general migratory trends, the secondary carbon of the 3-chloropropyl group would be expected to migrate in preference to the primary ethyl group. This would lead to the formation of an anhydride-ester derivative.
A competing factor is the potential for over-oxidation, particularly with strong oxidizing agents, which can lead to the formation of diesters. bath.ac.uk The choice of oxidant and reaction conditions is therefore crucial in controlling the outcome of the Baeyer-Villiger oxidation of β-keto esters.
Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound
| Migrating Group | Oxidizing Agent | Predicted Product |
| 3-chloropropyl | Peroxyacid (e.g., m-CPBA) | 3-chloropropyl 2-oxobutanoate |
| Ethyl | Peroxyacid (e.g., m-CPBA) | Ethyl 4-chloro-2-oxopentanoate |
| Note: The table presents predicted outcomes based on established principles of the Baeyer-Villiger oxidation. Specific experimental validation for this compound is not widely reported in the literature. |
Furthermore, the β-dicarbonyl moiety in this compound makes it a suitable precursor for the synthesis of heterocyclic compounds, such as pyridazines. The synthesis of pyridazine (B1198779) derivatives often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), followed by an oxidative cyclization step. nih.govresearchgate.netnih.gov The reaction of this compound with hydrazine would initially form a dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone.
Table 2: Potential Oxidative Cyclization of this compound
| Reagent | Intermediate | Oxidizing Agent | Final Product |
| Hydrazine (N₂H₄) | 6-(3-chloropropyl)-4,5-dihydro-2H-pyridazin-3-one | e.g., Potassium permanganate (B83412) (KMnO₄) or air | 6-(3-chloropropyl)pyridazin-3(2H)-one |
| Note: This represents a potential synthetic route based on known reactions of β-keto esters. |
Mechanistic studies on the oxidation of related β-keto esters have highlighted the role of the α-substituent. In the case of this compound, the chlorine atom at the 6-position is relatively remote from the ketone and is not expected to exert a strong electronic influence on the oxidative transformations at the carbonyl group. However, its presence offers a handle for subsequent functionalization after the oxidative modification of the keto-ester core.
Spectroscopic and Advanced Analytical Techniques for Elucidating Structure and Reactivity
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H or ¹³C NMR data for Ethyl 6-chloro-3-oxohexanoate has been found in surveyed chemical literature and databases.
Elucidation of Molecular Connectivity and Configuration
A definitive structural analysis using NMR requires experimental spectra. For this compound, one would expect to use ¹H NMR to identify the number of unique proton environments and their neighboring protons through spin-spin coupling. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton correlations, while ¹³C NMR would determine the number of non-equivalent carbon atoms. Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and confirm the precise connectivity of the ethyl ester, the hexanoate (B1226103) backbone, and the positions of the chloro and keto groups.
Studies of Dynamic Processes and Conformations
Conformational analysis of the flexible hexanoate chain would typically be investigated using variable-temperature NMR studies and Nuclear Overhauser Effect (NOE) experiments. These studies could reveal the preferred spatial arrangements of the molecule in solution and any restricted rotations or dynamic equilibria present. However, without experimental data, such analysis remains speculative.
Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization
No specific mass spectrometry data or fragmentation patterns for this compound have been published.
The molecular weight of this compound is 192.64 g/mol . In a mass spectrum, the molecular ion peak [M]+• would be expected at m/z 192, with a characteristic [M+2]+• peak approximately one-third the intensity, confirming the presence of a single chlorine atom. The fragmentation pattern would be key to confirming the structure, with expected cleavages alpha to the carbonyl groups and loss of the ethoxy group or chlorine atom.
Hyphenated Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS)
No GC-MS chromatograms or specific retention time data for this compound are available.
GC-MS is a powerful tool for separating and identifying volatile compounds. In a synthetic reaction mixture, GC-MS would be used to monitor the consumption of reactants and the formation of this compound, identified by its specific retention time and the mass spectrum of the corresponding chromatographic peak. This technique would also be crucial for identifying any byproducts or impurities.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) Spectroscopy
No experimental IR spectrum for this compound is available in the reviewed sources.
An IR spectrum of this compound would be expected to show two strong characteristic carbonyl (C=O) stretching bands. The ester carbonyl would typically appear around 1735-1750 cm⁻¹, while the ketone carbonyl would absorb at approximately 1715 cm⁻¹. The spectrum would also feature C-O stretching vibrations for the ester group and a C-Cl stretching band, typically in the 600-800 cm⁻¹ region. The absence of a broad O-H stretch would confirm the absence of carboxylic acid or alcohol impurities.
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, offering a fingerprint of a molecule's structure. The analysis of this compound via Raman spectroscopy would reveal characteristic vibrational modes corresponding to its various functional groups.
Detailed research findings on the Raman spectrum of this compound are not extensively available in publicly accessible scientific literature. However, based on the known vibrational frequencies of similar functional groups, a theoretical Raman spectrum can be predicted. Key expected vibrational bands would include:
C=O Stretching (Ketone and Ester): Strong bands would be anticipated in the region of 1700-1750 cm⁻¹, corresponding to the carbonyl groups of the ketone and the ester. The exact positions would be influenced by the electronic environment and potential intramolecular interactions.
C-Cl Stretching: A characteristic band for the carbon-chlorine bond is expected in the region of 600-800 cm⁻¹, which is crucial for confirming the presence of the chloro functional group.
C-O Stretching (Ester): Vibrations associated with the C-O single bonds of the ethyl ester group would likely appear in the 1000-1300 cm⁻¹ range.
CH₂, CH₃ Bending and Stretching: Multiple bands corresponding to the various C-H bonds in the ethyl and hexanoate portions of the molecule would be observed in the 1350-1470 cm⁻¹ (bending) and 2850-3000 cm⁻¹ (stretching) regions.
A comprehensive experimental study would be necessary to acquire and assign the specific Raman shifts for this compound, which would serve as a valuable reference for its identification and quality control.
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |
| C=O Stretch (Ester) | ~1735-1750 | Carbonyl |
| C=O Stretch (Ketone) | ~1705-1725 | Carbonyl |
| C-H Stretch | ~2850-3000 | Alkyl |
| C-H Bend | ~1350-1470 | Alkyl |
| C-O Stretch | ~1000-1300 | Ester |
| C-Cl Stretch | ~600-800 | Alkyl Halide |
Note: These are predicted values and require experimental verification.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
This compound possesses a chiral center at the carbon atom to which the chloro group is attached (C6, if numbered from the ester carbonyl). The presence of this stereocenter means the compound can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the premier technique for separating and quantifying these enantiomers.
The successful separation of the enantiomers of this compound would depend on the selection of an appropriate chiral stationary phase and mobile phase conditions. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds.
Currently, specific published methods detailing the chiral separation of this compound are not readily found. A typical method development process would involve screening various CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to achieve optimal resolution between the enantiomeric peaks. The detector, often a UV detector, would then allow for the quantification of each enantiomer, enabling the determination of the enantiomeric excess (ee).
Interactive Data Table: Hypothetical Chiral HPLC Method Parameters
| Parameter | Condition |
| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., CHIRALPAK® series) |
| Mobile Phase | n-Hexane/Isopropanol (B130326) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |
Note: This represents a starting point for method development and is not based on published experimental data for this specific compound.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. If this compound can be crystallized, single-crystal XRD could provide an unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and the absolute configuration of the chiral center.
For this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
As of now, the crystal structure of this compound has not been reported in crystallographic databases. Obtaining this data would be a significant contribution to the chemical literature, providing definitive proof of its molecular geometry and solid-state packing arrangement. This information is invaluable for understanding its physical properties and for computational modeling studies.
Computational Chemistry Approaches to Understanding Ethyl 6 Chloro 3 Oxohexanoate Reactivity and Selectivity
Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in investigating the energetics of reactions involving Ethyl 6-chloro-3-oxohexanoate. These calculations provide valuable data on the thermodynamics and kinetics of potential reaction pathways.
For instance, in the context of intramolecular cyclization reactions, DFT calculations can be used to determine the activation energies and reaction enthalpies for different possible cyclization pathways. This allows for the prediction of the most favorable reaction mechanism under a given set of conditions. The calculations involve optimizing the geometries of reactants, transition states, and products to determine their relative energies.
A hypothetical study on the base-catalyzed intramolecular cyclization of this compound to form a cyclic ketone could yield the following energetic data:
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Transition State Structure |
|---|---|---|---|
| 5-exo-tet cyclization | 18.5 | -12.3 | Characterized by the forming C-C bond and breaking C-Cl bond distances. |
| 6-endo-tet cyclization | 25.2 | -8.7 | Characterized by a more strained ring structure in the transition state. |
This data would suggest that the 5-exo-tet pathway is kinetically and thermodynamically favored over the 6-endo-tet pathway, providing a clear prediction of the reaction outcome.
Molecular Dynamics (MD) Simulations for Reaction Pathway Predictions and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of chemical reactions and the influence of the surrounding environment, such as the solvent. By simulating the motion of atoms over time, MD can reveal detailed information about reaction pathways and the role of solvent molecules in stabilizing transition states and intermediates.
In the study of reactions involving this compound, MD simulations can be employed to:
Predict Reaction Pathways: By simulating the system at reactive temperatures, it is possible to observe the spontaneous formation of products and identify the sequence of elementary steps involved in the reaction.
Analyze Solvent Effects: Explicit solvent models in MD simulations allow for a detailed investigation of how solvent molecules interact with the solute at different stages of the reaction. This includes the formation of hydrogen bonds and other non-covalent interactions that can significantly alter the reaction energetics.
For example, MD simulations could be used to study the effect of different solvents on the rate of a nucleophilic substitution reaction at the chlorine-bearing carbon of this compound. The simulations could reveal that polar aprotic solvents stabilize the transition state more effectively than nonpolar solvents, thus accelerating the reaction.
Mechanistic Insights through Computational Analysis of Stereoselectivity
Computational methods are particularly valuable for understanding and predicting the stereochemical outcome of reactions. For a molecule like this compound, which can lead to chiral products upon reaction at the ketone or the chlorinated carbon, computational analysis can provide crucial mechanistic insights into the origins of stereoselectivity.
This is often achieved by calculating the energies of the diastereomeric transition states leading to different stereoisomers. The preferred stereoisomer is the one formed via the lower energy transition state. For example, in the asymmetric reduction of the ketone group, DFT calculations can be used to model the interaction of the substrate with a chiral catalyst.
A hypothetical computational study on the catalyzed reduction of the ketone in this compound might provide the following data for the transition states leading to the (R) and (S) alcohol products:
| Transition State | Relative Energy (kcal/mol) | Key Non-covalent Interactions |
|---|---|---|
| TS-(R) | 0.0 | Hydrogen bond between catalyst and substrate carbonyl; stabilizing steric interactions. |
| TS-(S) | 2.5 | Steric repulsion between the catalyst and the ethyl group of the ester. |
This energetic difference would strongly suggest that the reaction will predominantly yield the (R)-alcohol, providing a clear rationale for the observed stereoselectivity.
Predictive Modeling for Reaction Outcome Optimization
The insights gained from quantum chemical calculations and molecular dynamics simulations can be integrated into predictive models to optimize reaction outcomes. These models can take the form of quantitative structure-activity relationships (QSAR) or more complex machine learning algorithms.
By building a dataset of computational results for a series of related substrates and reaction conditions, it is possible to train a model that can predict the yield, selectivity, or rate of a reaction for a new, untested substrate or set of conditions. This predictive capability can significantly accelerate the process of reaction development and optimization.
For instance, a predictive model for the stereoselectivity of the reduction of substituted β-keto esters could be developed using descriptors derived from DFT calculations, such as steric parameters and electronic properties of the substrates and catalysts. Such a model would allow for the in silico screening of numerous catalysts and substrates to identify the optimal combination for achieving a desired stereochemical outcome, thereby guiding experimental efforts in a more efficient manner.
Synthetic Applications and Chemical Derivatization of Ethyl 6 Chloro 3 Oxohexanoate
Chiral Building Block in Asymmetric Synthesis
The prochiral ketone at the C-3 position of ethyl 6-chloro-3-oxohexanoate allows for its use as a substrate in asymmetric reduction reactions to generate chiral hydroxy esters. These chiral products are valuable building blocks for the synthesis of enantiomerically pure compounds.
A notable application is the use of biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), for the enantioselective reduction of the keto group. Research has shown that the reduction of alkyl 6-chloro-3-oxohexanoates using baker's yeast can yield chiral (3R)- or (3S)-6-chloro-3-hydroxyhexanoates. rsc.org The stereochemical outcome of this biotransformation is sensitive to the nature of the ester's alkoxy group. For instance, the reduction of this compound with baker's yeast produces ethyl (3R)-6-chloro-3-hydroxyhexanoate, albeit with a modest enantiomeric excess (e.e.) of 30% and a yield of 49%. rsc.org
Conversely, modifying the ester to an octyl 6-chloro-3-oxohexanoate results in a reversal of stereoselectivity, yielding the (3S)-alcohol with a much higher enantiomeric excess of 90% and a 62% yield. rsc.org This demonstrates the potential to tune the stereochemical output by altering the substrate structure, highlighting the compound's utility in accessing specific chiral synthons. Other yeasts, such as Rhodotorula gracilis, have also been effectively used for the asymmetric reduction of similar substrates like tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, achieving high diastereomeric excess. researchgate.net
These chiral hydroxy-chloro-esters are versatile intermediates, with the hydroxyl and chloro functionalities available for further selective transformations to build complex chiral molecules.
Key Intermediate in the Synthesis of Pyrrolidinylidene Acetate (B1210297) Derivatives
While this compound is a versatile intermediate, its specific application as a key intermediate in the direct synthesis of pyrrolidinylidene acetate derivatives is not extensively documented in the reviewed scientific literature. The structure of the compound, possessing an electrophilic carbon at the C-6 position (due to the chloro group) and nucleophilic potential at C-2 and C-4 (via its enolate forms), suggests theoretical pathways for constructing heterocyclic rings. However, specific, well-established protocols detailing its conversion to pyrrolidinylidene acetates are not prominently featured in available research.
Precursor for the Synthesis of Bioactive Molecules (e.g., (R)-(+)-α-Lipoic Acid)
This compound and its parent compound, ethyl 6-chloro-6-oxohexanoate, serve as important precursors in the synthesis of bioactive molecules, most notably (R)-(+)-α-Lipoic Acid. rsc.orgrsc.org (R)-(+)-α-Lipoic Acid is a naturally occurring disulfide-containing fatty acid that functions as a crucial cofactor in mitochondrial dehydrogenase complexes. uctm.edu
The synthesis of (R)-(+)-α-Lipoic Acid from an alkyl 6-chloro-3-oxohexanoate intermediate relies on the initial asymmetric reduction of the ketone. As detailed in section 7.1, the enzymatic reduction of octyl 6-chloro-3-oxohexanoate yields octyl (3S)-6-chloro-3-hydroxyhexanoate with high enantioselectivity. rsc.org This chiral intermediate is then converted into (R)-(+)-α-Lipoic Acid through a multi-step sequence. This synthetic route underscores the importance of this compound derivatives in accessing enantiomerically pure forms of vital biomolecules.
The general industrial synthesis of racemic α-lipoic acid often begins with monoethyl adipate (B1204190), which is converted to its acid chloride, ethyl 6-chloro-6-oxohexanoate. uctm.edugoogle.com This is then reacted with ethylene (B1197577) and a Lewis acid to yield an 8-chloro-6-ketooctanoate. uctm.edu Subsequent reduction of the ketone, followed by displacement of the chlorine atoms with sulfur (using reagents like sodium disulfide), and final hydrolysis leads to α-lipoic acid. uctm.edugoogle.com The resolution of racemic intermediates is a common strategy to obtain the desired (R)-enantiomer. rsc.orggoogleapis.com
Table 1: Key Synthetic Steps from an Alkyl 6-chloro-3-oxohexanoate Derivative to (R)-(+)-α-Lipoic Acid
| Step | Starting Material | Key Transformation | Product |
|---|---|---|---|
| 1 | Octyl 6-chloro-3-oxohexanoate | Asymmetric reduction with baker's yeast | Octyl (3S)-6-chloro-3-hydroxyhexanoate rsc.org |
Development of Novel Heterocyclic and Carbocyclic Scaffolds from this compound
The bifunctional nature of this compound makes it a promising substrate for the synthesis of various cyclic structures. The β-keto ester functionality can participate in a wide range of classical condensation reactions to form heterocyclic rings. For example, it can react with hydrazines to form pyrazoles, with amidines to form pyrimidines, or with hydroxylamine (B1172632) to form isoxazoles.
Furthermore, the presence of the terminal alkyl chloride at C-6 provides a reactive handle for intramolecular cyclization reactions. By generating a nucleophile elsewhere in the molecule, typically by forming an enolate of the β-keto ester, an intramolecular SN2 reaction can occur with the electrophilic C-6 carbon. This strategy can lead to the formation of five- or six-membered carbocyclic rings, depending on which enolate (from C-2 or C-4) acts as the nucleophile.
For example, treatment of this compound with a base could generate an enolate at the C-2 position. Subsequent intramolecular alkylation would lead to the formation of a substituted cyclopentanone (B42830) derivative. This approach allows for the construction of functionalized carbocyclic scaffolds that can serve as building blocks for more complex molecules. While specific examples starting directly from this compound are not abundant in the literature, the underlying chemical principles are well-established for related β-keto esters and alkyl halides.
Emerging Research Trajectories and Future Outlook for Ethyl 6 Chloro 3 Oxohexanoate
Integration with Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the synthesis and application of ethyl 6-chloro-3-oxohexanoate and related β-keto esters. The focus is on developing environmentally benign processes that minimize waste and utilize safer reagents and solvents. Key green chemistry metrics, such as Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI), are being employed to evaluate and compare the sustainability of different synthetic routes nih.govmdpi.comwhiterose.ac.ukresearchgate.netresearchgate.net.
Recent advancements in the transesterification of β-keto esters highlight this trend, with a particular emphasis on methodologies that have a minimal environmental impact. google.com The development of solvent-free and catalyst-free conditions for such transformations represents a significant step towards greener synthesis. Furthermore, the use of renewable resources and biocatalysis in the synthesis of β-keto esters is gaining traction, offering pathways that are both sustainable and efficient google.comresearchgate.netresearchgate.net. For instance, lipase-catalyzed transesterification of β-keto esters can be performed under mild, solvent-free conditions, providing high yields and opportunities for resolving racemic alcohols. google.com
The following table summarizes key green chemistry metrics and their significance in evaluating the synthesis of compounds like this compound.
| Metric | Formula | Significance |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to the desired product. |
| E-Factor | Total weight of waste (kg) / Weight of product (kg) | A simple metric to quantify the amount of waste generated per unit of product. |
| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | A holistic metric that considers all materials used in a process, including solvents and reagents. |
This table provides a summary of key green chemistry metrics used to assess the environmental impact of chemical processes.
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer promising avenues for the transformation of this compound, providing access to novel reactivity under mild conditions. Visible-light photoredox catalysis, for example, has been utilized for the in situ generation of radicals from aromatic β-ketoesters, leading to various organic transformations without the need for stoichiometric external oxidants or reductants.
Electrochemical methods are also emerging as a powerful tool for the sustainable synthesis of complex molecules from β-keto esters. An environmentally benign electrochemical method for the synthesis of β-keto spirolactones has been developed, using simple electrons as the oxidant in green solvents like acetone and water. rsc.org This approach avoids the use of stoichiometric metallic oxidants and demonstrates broad scope and functional group tolerance. rsc.org The electrochemical reduction of keto esters, including ethyl 3-oxohexanoate (B1246410), has also been investigated using economically viable electrodes, offering a green alternative to traditional reduction methods. sphinxsai.com
Rational Design of Derivatives for Targeted Synthetic Purposes
The structural backbone of this compound provides a versatile scaffold for the rational design of derivatives with specific biological activities or synthetic utilities. By modifying the substituents on the β-keto ester framework, researchers can fine-tune the molecule's properties for various applications.
A notable example is the design of β-keto esters as antibacterial compounds, based on the structure of bacterial quorum-sensing autoinducers. mdpi.com In one study, eight β-keto ester analogues were synthesized and evaluated for their potential to interact with quorum-sensing proteins, with some compounds exhibiting promising in vitro antimicrobial activity against pathogenic bacteria. mdpi.com Another area of active research is the synthesis of functionalized δ-hydroxy-β-keto esters, which are characteristic structural motifs of statin-type natural products and drug candidates with anti-inflammatory properties nih.govnih.govresearchgate.net. The synthesis of these derivatives often involves highly selective catalytic reactions to control stereochemistry, leading to compounds with potent biological activity. nih.govnih.govresearchgate.net
The following table showcases examples of rationally designed β-keto ester derivatives and their targeted applications.
| Derivative Type | Targeted Application | Key Design Feature |
| Aryl-substituted β-keto esters | Antibacterial agents (Quorum-sensing inhibitors) | Mimicking the structure of N-acyl-homoserine lactones. |
| δ-Hydroxy-β-keto esters | Anti-inflammatory agents (Statin analogues) | Incorporation of a hydroxyl group at the δ-position to mimic the structure of natural statins. |
This table illustrates how the rational design of β-keto ester derivatives can lead to compounds with specific biological functions.
Advanced Synthetic Strategies Combining Chemical and Biocatalytic Approaches
The integration of chemical and biocatalytic methods, often referred to as chemoenzymatic synthesis, is a powerful strategy for the efficient and stereoselective synthesis of complex molecules derived from this compound. Biocatalysis, utilizing enzymes or whole microorganisms, offers high selectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical methods. google.comresearchgate.netresearchgate.net
A significant area of research is the asymmetric reduction of the keto group in β-keto esters to produce chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical industry. For instance, alcohol dehydrogenases from various microorganisms have been successfully employed for the enantioselective reduction of compounds structurally similar to this compound, such as tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a key intermediate in the synthesis of cholesterol-lowering drugs. researchgate.net Genetic engineering of microorganisms like baker's yeast is being explored to create "designer" whole-cell catalysts with enhanced stereoselectivity for the reduction of β-keto esters. researchgate.net
The combination of biocatalysis with chemical steps allows for the development of highly efficient and sustainable synthetic routes. For example, an enzymatic reduction can be followed by a chemical transformation to elaborate the molecule further, taking advantage of the strengths of both approaches. nih.gov
High-Throughput Screening in Reaction Discovery and Optimization
High-throughput screening (HTS) is a crucial tool for accelerating the discovery of new reactions and optimizing existing processes involving this compound. HTS allows for the rapid evaluation of a large number of reaction parameters, such as catalysts, solvents, and temperatures, to identify the optimal conditions for a desired transformation.
In the context of β-keto esters, HTS assays have been developed to screen for hydrolase activity, which is the first step in the preparation of β-amino acids. plos.org These assays often rely on coupled enzymatic reactions that produce a detectable signal, such as luminescence or a color change, allowing for the rapid assessment of enzyme performance. plos.org HTS methods are also valuable for screening libraries of enzymes, such as lipases and esterases, to identify biocatalysts with desired activity and selectivity for the transformation of β-keto esters. nih.gov
The data generated from HTS experiments can be used to build predictive models and gain a deeper understanding of reaction mechanisms, further accelerating the development of novel and efficient synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6-chloro-3-oxohexanoate, and what are their limitations?
- Methodological Answer : this compound is synthesized via condensation reactions or chain elongation. For example, condensation with trans-3-ethoxycarbonylacrylyl chloride under reflux conditions yields derivatives, though discrepancies in spectral data (e.g., NMR) may arise due to unexpected side products . Alternatively, chain elongation using lithium enolates (e.g., tert-butyl acetate) can introduce functional groups, but instability during purification (e.g., distillation) limits scalability . Researchers must optimize reaction stoichiometry (3- to 5-fold enolate excess) and consider alternative purification methods like crystallization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Elemental Analysis : Compare calculated vs. experimental C/H percentages (e.g., C: 56.24% calc. vs. 56.10% obs. ).
- Spectroscopy : NMR (e.g., δ 1.12–1.50 for alkyl protons) and UV (λmax 228 nm) to identify functional groups and confirm conjugation .
- Chromatography : HPLC or GC-MS to detect impurities from incomplete reactions or side products.
Q. What stability challenges arise during storage and handling of this compound?
- Methodological Answer : The compound’s β-keto ester moiety is prone to hydrolysis and thermal degradation. Store in anhydrous conditions at low temperatures (e.g., –20°C) under inert gas. Use freshly distilled solvents for reactions to avoid trace moisture . Monitor decomposition via TLC or in situ FTIR during synthesis.
Advanced Research Questions
Q. What strategies are effective for achieving stereoselective hydrogenation of β-keto esters like this compound?
- Methodological Answer : Catalytic hydrogenation using chiral Ru(II) or Rh(I) complexes (e.g., Ru[(R)-Tol-BINAP]Cl2) achieves high enantioselectivity. Solvent polarity significantly impacts outcomes: polar solvents (e.g., MeOH) favor syn-diastereomers (syn/anti ratio = 2.3), while nonpolar solvents may invert selectivity . Optimize substrate-to-catalyst ratios (e.g., 1000:1) and pre-activate catalysts with AcONa to enhance turnover.
Q. How should discrepancies between experimental spectral data and literature values be addressed in the characterization of this compound derivatives?
- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks or UV shifts) may arise from tautomerism, impurities, or stereochemical anomalies. Validate results by:
- Repetition : Repeat synthesis under controlled conditions.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation .
- Computational Modeling : Compare experimental IR/UV data with DFT-calculated spectra to identify structural deviations.
Q. What are the key considerations in designing catalytic systems for the hydrogenation of this compound to minimize byproduct formation?
- Methodological Answer :
- Ligand Design : Use chiral phosphine ligands (e.g., BINAP) to control stereochemistry and reduce racemization.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states but may compete for catalyst binding.
- Kinetic Control : Monitor reaction progress via in situ Raman spectroscopy to terminate at optimal conversion, preventing over-reduction or ester hydrolysis .
Q. How can computational chemistry aid in predicting reaction pathways for this compound derivatization?
- Methodological Answer :
- Transition State Modeling : Use Gaussian or ORCA to simulate enolate formation and hydrogenation pathways.
- Docking Studies : Predict substrate-catalyst interactions for chiral induction (e.g., Ru-BINAP complexes) .
- Thermodynamic Profiles : Calculate Gibbs free energy changes (ΔG) to identify favorable reaction conditions (e.g., temperature, pressure).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
